(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride
Overview
Description
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is commonly used as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride: The enantiomer of the compound with different stereochemistry.
Isoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other isoquinoline derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUWZKJLULNGE-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140408-84-0 | |
Record name | 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140408-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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